3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline
CAS No.: 31251-31-7
Cat. No.: VC17322309
Molecular Formula: C23H16N2
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31251-31-7 |
|---|---|
| Molecular Formula | C23H16N2 |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 3-phenyl-2-pyridin-4-ylpyrrolo[2,1-a]isoquinoline |
| Standard InChI | InChI=1S/C23H16N2/c1-2-7-19(8-3-1)23-21(18-10-13-24-14-11-18)16-22-20-9-5-4-6-17(20)12-15-25(22)23/h1-16H |
| Standard InChI Key | XNXANYUINWPIPM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=C3N2C=CC4=CC=CC=C43)C5=CC=NC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrrolo[2,1-a]isoquinoline core, a tricyclic system formed by fusing a pyrrole ring with an isoquinoline moiety. At position 3, a phenyl group is attached, while position 2 bears a pyridin-4-yl substituent (Figure 1). This arrangement creates a planar, conjugated system with extended π-electron delocalization, as evidenced by its molecular formula (C23H16N2) and molecular weight (320.4 g/mol).
Table 1: Key Molecular Properties of 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline
The pyridinyl group introduces a Lewis basic site, enabling coordination to metal ions and participation in hydrogen bonding, while the phenyl group enhances lipophilicity, as reflected in its LogP value of 4.76 .
Spectroscopic Characteristics
Density functional theory (DFT) calculations on related pyrroloisoquinoline derivatives predict absorption bands in the visible spectrum. For example, pyrido[2,1-a]pyrrolo[3,2-c]isoquinoline analogues exhibit absorption maxima at 473–585 nm and emission at 642–829 nm, depending on substituents . These properties suggest potential applications in bioimaging and organic light-emitting diodes (OLEDs) .
Synthesis Methodologies
Palladium-Catalyzed Intramolecular Cyclization
A robust route involves Pd-catalyzed cyclization of 1-[1-benzyl-2-(2-bromophenyl)-1H-pyrrol-3-yl]pyridin-1-ium bromides. This method proceeds via oxidative addition of the aryl bromide to Pd(0), followed by C–N bond formation to construct the pyrroloisoquinoline core (Scheme 1) . Key advantages include:
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High regioselectivity: The reaction exclusively forms the pyrido[2,1-a]pyrrolo[3,2-c]isoquinoline isomer .
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Functional group tolerance: Benzyl and aryl substituents remain intact under reaction conditions .
Multicomponent Reactions (MCRs)
Optimized MCRs employing isatin derivatives, tetrahydroisoquinoline (THIQ), and terminal alkynes yield 5,6-dihydropyrrolo[2,1-a]isoquinolines. For instance, heating isatin 1a (1.0 equiv), THIQ 5a (2.0 equiv), and phenylacetylene 3a (1.0 equiv) with 20 mol% benzoic acid in toluene at 90°C for 16 h affords the target compound in 86% yield (Table 2) .
Table 2: Optimization of Multicomponent Synthesis
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | TFA | Toluene | 50 | 22 | 72 |
| 11 | PhCO2H | Toluene | 90 | 16 | 86 |
Key observations:
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Acid choice: Benzoic acid outperformed TFA and p-TSA, likely due to balanced acidity and solubility .
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Temperature dependence: Yields improved from 72% at 50°C to 86% at 90°C .
Research Findings and Mechanistic Insights
Solvent-Dependent Photophysics
DFT studies on analogous systems reveal solvent-induced shifts in absorption/emission profiles. In methanol, coordination of the pyridinyl nitrogen to the solvent stabilizes the excited state, red-shifting emission by 15–20 nm compared to toluene . This property is exploitable in environment-sensitive fluorescent probes .
Unusual Rearrangement Reactions
Treatment of benzyl-protected precursors with AlCl3 in refluxing benzene induces aryl migration from the C-3 to C-2 position (Scheme 2) . X-ray crystallography confirmed this rare rearrangement, hypothesized to proceed via a carbocation intermediate stabilized by the aromatic system .
Future Directions and Challenges
Therapeutic Development
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Structure-activity relationship (SAR) studies: Systematic variation of substituents at positions 2 and 3 to optimize pharmacokinetics.
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Combination therapies: Co-administration with checkpoint inhibitors to enhance anticancer efficacy.
Materials Science Applications
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OLED emitters: Engineering derivatives with emission maxima >650 nm for deep-red displays .
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Metal-organic frameworks (MOFs): Utilizing the pyridinyl group as a coordination site for gas storage materials .
Synthetic Challenges
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